Cas no 20906-13-2 (2-Methyl-5-(thiophen-3-yl)pentanoic acid)

2-Methyl-5-(thiophen-3-yl)pentanoic acid is a specialized organic compound featuring a thiophene moiety linked to a branched pentanoic acid chain. This structure imparts unique reactivity and functional versatility, making it valuable in pharmaceutical and agrochemical synthesis. The thiophene ring enhances electron-rich characteristics, facilitating further derivatization, while the carboxylic acid group allows for straightforward conjugation or salt formation. Its balanced lipophilicity and steric profile contribute to improved bioavailability in drug design applications. The compound is particularly useful as an intermediate in the development of bioactive molecules, where its structural motifs can influence binding affinity and metabolic stability. High purity grades ensure reproducibility in research and industrial processes.
2-Methyl-5-(thiophen-3-yl)pentanoic acid structure
20906-13-2 structure
Product name:2-Methyl-5-(thiophen-3-yl)pentanoic acid
CAS No:20906-13-2
MF:C10H14O2S
MW:198.281961917877
CID:5793386
PubChem ID:81007805

2-Methyl-5-(thiophen-3-yl)pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • AKOS019576801
    • 2-methyl-5-(thiophen-3-yl)pentanoic acid
    • EN300-1859459
    • 20906-13-2
    • 2-Methyl-5-(thiophen-3-yl)pentanoic acid
    • Inchi: 1S/C10H14O2S/c1-8(10(11)12)3-2-4-9-5-6-13-7-9/h5-8H,2-4H2,1H3,(H,11,12)
    • InChI Key: CNOWSJLEDCHSFZ-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CCCC(C(=O)O)C

Computed Properties

  • Exact Mass: 198.07145086g/mol
  • Monoisotopic Mass: 198.07145086g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 65.5Ų

2-Methyl-5-(thiophen-3-yl)pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1859459-0.5g
2-methyl-5-(thiophen-3-yl)pentanoic acid
20906-13-2
0.5g
$809.0 2023-09-18
Enamine
EN300-1859459-10.0g
2-methyl-5-(thiophen-3-yl)pentanoic acid
20906-13-2
10g
$5405.0 2023-06-01
Enamine
EN300-1859459-0.25g
2-methyl-5-(thiophen-3-yl)pentanoic acid
20906-13-2
0.25g
$774.0 2023-09-18
Enamine
EN300-1859459-5.0g
2-methyl-5-(thiophen-3-yl)pentanoic acid
20906-13-2
5g
$3645.0 2023-06-01
Enamine
EN300-1859459-1g
2-methyl-5-(thiophen-3-yl)pentanoic acid
20906-13-2
1g
$842.0 2023-09-18
Enamine
EN300-1859459-1.0g
2-methyl-5-(thiophen-3-yl)pentanoic acid
20906-13-2
1g
$1256.0 2023-06-01
Enamine
EN300-1859459-0.05g
2-methyl-5-(thiophen-3-yl)pentanoic acid
20906-13-2
0.05g
$707.0 2023-09-18
Enamine
EN300-1859459-2.5g
2-methyl-5-(thiophen-3-yl)pentanoic acid
20906-13-2
2.5g
$1650.0 2023-09-18
Enamine
EN300-1859459-5g
2-methyl-5-(thiophen-3-yl)pentanoic acid
20906-13-2
5g
$2443.0 2023-09-18
Enamine
EN300-1859459-0.1g
2-methyl-5-(thiophen-3-yl)pentanoic acid
20906-13-2
0.1g
$741.0 2023-09-18

Additional information on 2-Methyl-5-(thiophen-3-yl)pentanoic acid

Comprehensive Overview of 2-Methyl-5-(thiophen-3-yl)pentanoic acid (CAS No. 20906-13-2)

2-Methyl-5-(thiophen-3-yl)pentanoic acid (CAS No. 20906-13-2) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, material science, and synthetic biology. This compound, characterized by its unique thiophene ring and carboxylic acid functional group, serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its molecular structure, which combines a methyl group with a pentanoic acid backbone, offers a wide range of reactivity, making it a valuable building block for researchers and industrial applications.

The growing interest in 2-Methyl-5-(thiophen-3-yl)pentanoic acid is driven by its potential applications in drug discovery and development. Recent studies have highlighted its role as a precursor for bioactive molecules, particularly in the design of anti-inflammatory and antimicrobial agents. The thiophene moiety, a common feature in many FDA-approved drugs, contributes to the compound's ability to interact with biological targets, enhancing its therapeutic potential. Researchers are also exploring its use in catalysis and polymer chemistry, where its structural properties can improve material performance.

In the context of sustainability and green chemistry, 2-Methyl-5-(thiophen-3-yl)pentanoic acid has emerged as a candidate for eco-friendly synthesis routes. With increasing demand for renewable resources and low-toxicity chemicals, this compound aligns with global trends toward environmentally benign processes. Its compatibility with biocatalysts and enzymatic reactions further underscores its relevance in modern chemical research. Industry leaders are actively investigating its scalability and cost-effectiveness to meet the needs of large-scale production.

From a technical perspective, the synthesis of 2-Methyl-5-(thiophen-3-yl)pentanoic acid involves multi-step organic reactions, including alkylation, oxidation, and cyclization. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to ensure high purity and structural integrity. The compound's physicochemical properties, including solubility, melting point, and stability, are critical for its handling and storage, making it a subject of ongoing optimization in laboratory settings.

The commercial availability of 2-Methyl-5-(thiophen-3-yl)pentanoic acid (CAS No. 20906-13-2) has expanded its accessibility to researchers worldwide. Suppliers often provide detailed technical data sheets and safety guidelines to facilitate its use in diverse applications. As the scientific community continues to uncover new uses for this compound, its market demand is expected to rise, particularly in sectors focused on innovative materials and life sciences.

In summary, 2-Methyl-5-(thiophen-3-yl)pentanoic acid represents a compelling example of how specialty chemicals can drive innovation across multiple disciplines. Its combination of structural versatility, bioactivity, and alignment with sustainable practices positions it as a key player in the future of chemical research and industrial applications. For those seeking to explore its potential, staying updated with the latest scientific literature and patent filings is highly recommended.

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